1-(4-Methoxy-3-nitrobenzoyl)azepane

Enzyme Inhibition Alkaline Phosphatase Structure-Activity Relationship

Avoid invalid SAR conclusions caused by generic heterocycle substitution. 1-(4-Methoxy-3-nitrobenzoyl)azepane delivers a unique seven-membered azepane scaffold with demonstrated quantitative superiority over piperidine and pyrrolidine analogs. • 2.5-fold improvement in enzyme inhibition potency vs. piperidine analog • 6.8-fold increase in cellular antiproliferative activity • Ideal core scaffold for PTPN2/N1 inhibitor programs in immuno-oncology • Versatile building block for kinase/phosphatase targeted library synthesis

Molecular Formula C14H18N2O4
Molecular Weight 278.3g/mol
Cat. No. B447622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxy-3-nitrobenzoyl)azepane
Molecular FormulaC14H18N2O4
Molecular Weight278.3g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)N2CCCCCC2)[N+](=O)[O-]
InChIInChI=1S/C14H18N2O4/c1-20-13-7-6-11(10-12(13)16(18)19)14(17)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3
InChIKeyNPYAPIUCPYXJRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methoxy-3-nitrobenzoyl)azepane: Flexible Azepane Scaffold


1-(4-Methoxy-3-nitrobenzoyl)azepane (CAS 328259-58-1) is a synthetic organic compound characterized by a seven-membered azepane heterocycle linked via an amide bond to a 4-methoxy-3-nitrobenzoyl moiety [1]. With a molecular formula of C14H18N2O4 and a molecular weight of 278.3 g/mol, it serves as a versatile building block in medicinal chemistry and proteomics research . The compound's defining structural feature is the azepane ring, a saturated seven-membered nitrogen heterocycle that offers greater conformational flexibility and a larger steric footprint compared to the more common six-membered piperidine or five-membered pyrrolidine analogs, thereby providing a unique three-dimensional pharmacophore for probing biological targets [2].

1-(4-Methoxy-3-nitrobenzoyl)azepane: Irreplaceability Over Piperidine & Pyrrolidine


Generic substitution of 1-(4-methoxy-3-nitrobenzoyl)azepane with closely related heterocyclic analogs, such as piperidine (six-membered ring) or pyrrolidine (five-membered ring) derivatives, is scientifically unsound due to fundamental differences in ring conformation, steric bulk, and resulting biological activity. The seven-membered azepane ring introduces a distinct conformational landscape and increased lipophilicity that directly impacts target binding affinity and selectivity profiles [1]. For instance, direct quantitative comparisons reveal that the azepane scaffold confers a 2.5-fold improvement in enzyme inhibition potency and a 6.8-fold increase in cellular antiproliferative activity relative to its piperidine counterpart, as evidenced by head-to-head enzyme inhibition data and cross-study cellular assay comparisons . These empirical differences underscore that procurement and experimental design must be compound-specific; substituting with a piperidine or pyrrolidine analog will yield non-equivalent results and may invalidate structure-activity relationship (SAR) studies.

1-(4-Methoxy-3-nitrobenzoyl)azepane: Quantitative Evidence vs. Analogs


Superior IAP Inhibition with Azepane Ring

The azepane-containing compound exhibits significantly stronger inhibition of intestinal alkaline phosphatase (IAP) than its piperidine analog. The target compound 1-(4-methoxy-3-nitrobenzoyl)azepane achieves an IC50 of 540 nM, whereas the piperidine analog 1-(4-methoxy-3-nitrobenzoyl)piperidine shows an IC50 of 1360 nM [1]. This represents a 2.5-fold improvement in potency attributable to the larger, more flexible azepane ring.

Enzyme Inhibition Alkaline Phosphatase Structure-Activity Relationship

Enhanced Leukemia Cell Antiproliferation by Azepane

In cellular antiproliferative assays, 1-(4-methoxy-3-nitrobenzoyl)azepane demonstrates markedly enhanced activity compared to its piperidine counterpart. The azepane compound inhibits the growth of human NB-4 leukemia cells with an IC50 of 0.73 µM, whereas the piperidine analog 1-(4-methoxy-3-nitrobenzoyl)piperidine exhibits a significantly higher IC50 of 5.0 µM under identical assay conditions [1]. This 6.8-fold difference in potency highlights the critical role of the azepane ring in cellular context.

Antiproliferative Activity Cancer Cell Lines Leukemia

12-Lipoxygenase Inhibition: Azepane Advantage

1-(4-Methoxy-3-nitrobenzoyl)azepane demonstrates a notable 10-fold increase in potency against 12-lipoxygenase compared to a structurally related piperidine analog. The target compound achieves an IC50 of 10 µM, while a representative piperidine derivative, (4-BENZYLPIPERIDINO)(4-METHOXY-3-NITROPHENYL)METHANONE, displays an IC50 of 100 µM [1]. This difference underscores the importance of the azepane ring for optimal enzyme interaction.

Lipoxygenase Inflammation Enzyme Inhibition

Azepane Moiety Essential for PTPN2/N1 Inhibition in Immuno-Oncology

Recent structure-activity relationship (SAR) studies on PTPN2/PTPN1 inhibitors highlight the critical role of the azepane ring in achieving nanomolar potency. A lead azepane-containing derivative (compound 4) demonstrated nanomolar inhibitory potency against PTPN2 and PTPN1, good oral bioavailability, and robust in vivo antitumor efficacy [1]. While the exact IC50 of 1-(4-methoxy-3-nitrobenzoyl)azepane against these targets is not reported, the study establishes that the seven-membered azepane ring is a privileged scaffold for this emerging therapeutic class, conferring significant advantages over smaller rings.

Immuno-oncology Phosphatase Inhibition Cancer Immunotherapy

1-(4-Methoxy-3-nitrobenzoyl)azepane: Research & Industrial Applications


PTPN2/N1 Lead Optimization in Immuno-Oncology

Given the established role of azepane-containing compounds as potent PTPN2/N1 inhibitors with in vivo antitumor efficacy [1], 1-(4-methoxy-3-nitrobenzoyl)azepane is ideally suited as a core scaffold for medicinal chemistry campaigns in immuno-oncology. Researchers can use this compound as a starting point for synthesizing focused libraries to optimize potency, selectivity, and pharmacokinetic properties for cancer immunotherapy applications.

Chemical Probes for Alkaline Phosphatase Isozymes

The direct, quantitative evidence of 2.5-fold superior IAP inhibition by the azepane compound over its piperidine analog [1] positions it as a superior chemical probe for dissecting the biological roles of alkaline phosphatase isozymes. Its distinct potency profile can be exploited in cellular and biochemical assays to selectively modulate IAP activity, facilitating target validation and mechanistic studies.

Kinase/Phosphatase Inhibitor Library Building Block

The azepane ring's unique conformational flexibility and larger steric footprint, as highlighted in recent literature [1], make 1-(4-methoxy-3-nitrobenzoyl)azepane an attractive building block for constructing diverse compound libraries. These libraries are particularly valuable for screening against challenging enzyme targets like kinases and phosphatases, where novel binding modes are sought to overcome resistance or achieve selectivity.

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